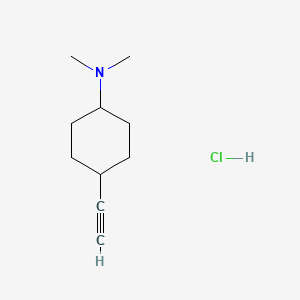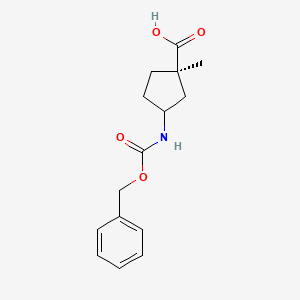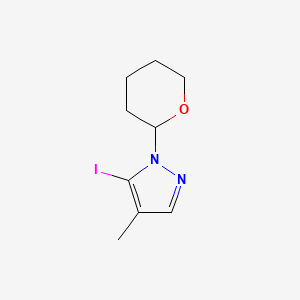
5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom at the 5-position, a methyl group at the 4-position, and a tetrahydropyran-2-yl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-tetrahydropyran-2-yl-pyrazole with iodine in the presence of a suitable oxidizing agent . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-methyl-1-tetrahydropyran-2-yl-pyrazole .
Applications De Recherche Scientifique
5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole is unique due to the specific substitution pattern on the pyrazole ring. The presence of the iodine atom at the 5-position and the tetrahydropyran-2-yl group at the 1-position confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H13IN2O |
|---|---|
Poids moléculaire |
292.12 g/mol |
Nom IUPAC |
5-iodo-4-methyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H13IN2O/c1-7-6-11-12(9(7)10)8-4-2-3-5-13-8/h6,8H,2-5H2,1H3 |
Clé InChI |
VKNIRHOYZGVSDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)C2CCCCO2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




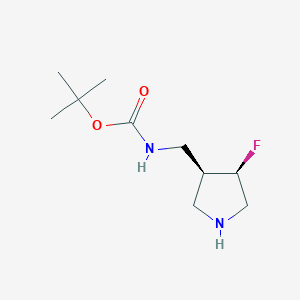
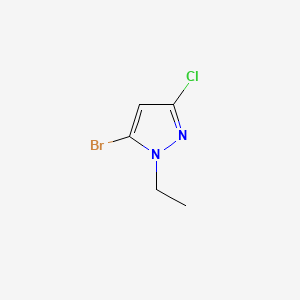

![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)

